An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS: 81190-89-8)
An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS: 81190-89-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-1H-pyrazole-3-carboxylate, with the CAS number 81190-89-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including a reactive bromine atom and a versatile ester group on the pyrazole core, make it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
Methyl 4-bromo-1H-pyrazole-3-carboxylate is a white to light yellow solid at room temperature.[1] Its chemical structure and key properties are summarized below. While experimentally determined data for some properties are limited, computed values from reliable sources are provided.
| Property | Value | Source(s) |
| CAS Number | 81190-89-8 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 205.01 g/mol | [1][2] |
| IUPAC Name | methyl 4-bromo-1H-pyrazole-3-carboxylate | [2] |
| Synonyms | 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester | [1][3] |
| Appearance | White to light yellow solid | [1][3] |
| Purity | ≥ 95% (HPLC) | [1][3] |
| Storage Conditions | Store at 0-8 °C | [1][4] |
| Computed XLogP3 | 1.1 | [2][5] |
| Computed Monoisotopic Mass | 203.95344 Da | [2] |
Note: Some physical properties like melting and boiling points are more readily available for the corresponding carboxylic acid or N-methylated derivatives.[1][5]
Synthesis and Experimental Protocols
Synthesis of 4-bromo-1H-pyrazole-3-carboxylic Acid
A prevalent method for the synthesis of the carboxylic acid precursor involves the oxidation of a methylpyrazole.[6]
Method: Oxidation of 4-bromo-3-methylpyrazole [6]
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Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.
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Heating: Stir the mixture and heat to 90 °C.
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Oxidation: Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature. The total reaction time is approximately 8 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.
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Isolation: Concentrate the filtrate to approximately 30 mL. Cool the solution to 0 °C and acidify with concentrated hydrochloric acid to a pH of 3.
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Purification: A solid will precipitate. Collect the solid by filtration and dry to yield 4-bromo-1H-pyrazole-3-carboxylic acid.
Esterification to Methyl 4-bromo-1H-pyrazole-3-carboxylate
Standard esterification procedures, such as Fischer esterification, can be employed to convert the carboxylic acid to its methyl ester.
General Protocol: Fischer Esterification
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Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.
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Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
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Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
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Isolation: Neutralize the remaining acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
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Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-bromo-1H-pyrazole-3-carboxylate. Further purification can be achieved by column chromatography or recrystallization.
Key Reactions and Applications in Drug Discovery
Methyl 4-bromo-1H-pyrazole-3-carboxylate is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. Its derivatives have shown promise in treating a range of conditions, from inflammation to cancer.[3]
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the pyrazole ring is amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This reaction is fundamental in the synthesis of complex molecules, including kinase inhibitors.[7]
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Application in Kinase Inhibitor Synthesis
Pyrazole-based compounds are a well-established class of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. Methyl 4-bromo-1H-pyrazole-3-carboxylate serves as a key starting material for the synthesis of these inhibitors. For instance, it can be used to synthesize precursors for inhibitors of kinases such as Breast Tumor Kinase (BRK/PTK6) and Phosphatidylinositol 3-kinase (PI3K).[7][8]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified representation of how a kinase inhibitor derived from methyl 4-bromo-1H-pyrazole-3-carboxylate might function in a cellular signaling pathway.
References
- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 2. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 4-bromo-1H-pyrazole-3-carboxylate | 81190-89-8 [sigmaaldrich.com]
- 5. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 605117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
